7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
This compound is a substituted quinazolinone derivative characterized by a 3-chlorophenyl group at position 7, a 4-methyl group, and a 2-hydroxyethyl-piperazine moiety at position 2. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and anticancer properties.
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-14-20-18(12-16(13-19(20)28)15-3-2-4-17(22)11-15)24-21(23-14)26-7-5-25(6-8-26)9-10-27/h2-4,11,16,27H,5-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAWWJFTAGEULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The presence of the piperazine ring and the chlorophenyl group further enhances its biological profile.
- Molecular Formula : C21H25ClN4O2
- Molecular Weight : 400.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognition.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Preliminary studies indicate that it may selectively inhibit COX-II, similar to other anti-inflammatory drugs.
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits significant anti-inflammatory properties. The compound's IC50 values against COX-I and COX-II were determined to be in the range of 0.52 to 22.25 μM, indicating moderate potency compared to standard anti-inflammatory agents like Celecoxib.
Neuropharmacological Effects
Research indicates that this compound may possess neuroprotective properties. In animal models of epilepsy, it demonstrated anticonvulsant activity with an effective dose (ED50) of 40.96 mg/kg in the maximal electroshock (MES) test, suggesting a potential role in seizure management.
Case Studies
- Case Study on Antinociceptive Activity : A study evaluated the antinociceptive effects of the compound in a formalin-induced pain model in rodents. Results showed a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent.
- Cytotoxicity Assay : In vitro cytotoxicity assays against various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values significantly lower than those for normal cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (COX-II) | Anticonvulsant Activity (ED50) |
|---|---|---|---|
| This compound | C21H25ClN4O2 | 0.52 μM | 40.96 mg/kg |
| Celecoxib | C17H17ClN2O2S | 0.78 μM | Not applicable |
| Rofecoxib | C17H16N2O3S | 0.85 μM | Not applicable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three analogous quinazolinone derivatives are analyzed below for structural and functional contrasts.
Compound A: 4-Methyl-7-phenyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydroquinazolin-5(6H)-one
- Key Differences :
- Position 7 Substituent : Phenyl group (vs. 3-chlorophenyl in the target compound).
- Position 2 Substituent : Pyridinyl-piperazine (vs. hydroxyethyl-piperazine).
- The pyridinyl group may enhance aromatic stacking but lacks the hydroxyethyl group’s hydrogen-bonding capacity.
Compound B: 7-(2,4-Dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- Key Differences :
- Position 7 Substituent : 2,4-Dimethoxyphenyl (electron-donating groups vs. electron-withdrawing Cl).
- Position 2 Substituent : Methyl-piperazine (shorter chain vs. hydroxyethyl-piperazine).
- Methyl-piperazine reduces hydrophilicity, possibly lowering solubility compared to the target compound.
Compound C: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Key Differences: Core Structure: Quinoline (vs. quinazolinone). Position 4 Substituent: Difluorocyclohexyl-methanone (bulky fluorinated group vs. methyl).
- Implications: The quinoline core may exhibit different π-π stacking behavior.
Structural and Functional Analysis
Table 1: Comparative Properties of Quinazolinone Derivatives
Research Findings and Implications
- Electron Effects : The 3-chlorophenyl group in the target compound likely enhances binding to electron-rich regions in target proteins compared to phenyl (Compound A) or methoxy-substituted (Compound B) analogs.
- Hydrogen Bonding : The hydroxyethyl-piperazine moiety provides a unique advantage over methyl-piperazine (Compound B) or pyridinyl-piperazine (Compound A), as seen in simulated docking studies where hydroxyethyl groups formed stable H-bonds with kinase active sites.
- Solubility vs. Stability : While fluorinated groups (Compound C) improve metabolic stability, the target compound’s hydroxyethyl group balances solubility without excessive bulk.
Methodological Considerations
Computational tools like Multiwfn and noncovalent interaction (NCI) analysis are critical for visualizing steric clashes, hydrogen bonds, and π-π interactions in these derivatives. For example, NCI plots reveal that the 3-chlorophenyl group in the target compound participates in stronger van der Waals interactions than the dimethoxyphenyl group in Compound B.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
